molecular formula C29H26N2O6S B8635908 EINECS 259-267-9 CAS No. 54639-52-0

EINECS 259-267-9

Cat. No.: B8635908
CAS No.: 54639-52-0
M. Wt: 530.6 g/mol
InChI Key: QLVVZQVGFLLLLB-UFHPHHKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EINECS 259-267-9 is a complex organic compound that serves as an intermediate in the synthesis of oxacephem-derived beta-lactam antibiotics. These antibiotics are particularly effective against gram-positive bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 259-267-9 involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions.

    Introduction of Functional Groups: Various functional groups such as methoxy, oxo, and phenoxyacetamido are introduced through substitution reactions.

    Final Coupling: The final step involves coupling the intermediate with diphenylmethyl ester under specific reaction conditions to obtain the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and substitution reactions.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

EINECS 259-267-9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

EINECS 259-267-9 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and beta-lactam antibiotics.

    Biology: The compound is studied for its antibacterial properties and its effectiveness against gram-positive bacteria.

    Medicine: It serves as an intermediate in the development of new antibiotics and other therapeutic agents.

    Industry: The compound is used in the large-scale production of antibiotics and other pharmaceuticals.

Mechanism of Action

The mechanism of action of EINECS 259-267-9 involves:

    Inhibition of Bacterial Cell Wall Synthesis: The compound inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).

    Disruption of Cell Wall Integrity: This leads to the disruption of cell wall integrity, causing bacterial cell lysis and death.

    Molecular Targets: The primary molecular targets are the PBPs, which are essential for bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
  • (6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester

Uniqueness

EINECS 259-267-9 is unique due to its specific functional groups and its effectiveness against gram-positive bacteria. Its structure allows for specific interactions with PBPs, making it a valuable intermediate in the synthesis of beta-lactam antibiotics.

Properties

CAS No.

54639-52-0

Molecular Formula

C29H26N2O6S

Molecular Weight

530.6 g/mol

IUPAC Name

benzhydryl (6R,7R)-3-methoxy-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C29H26N2O6S/c1-35-22-18-38-28-24(30-23(32)17-36-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)37-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28-/m1/s1

InChI Key

QLVVZQVGFLLLLB-UFHPHHKVSA-N

Isomeric SMILES

COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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